

Application Notes and Protocols for C4.4A Expression Analysis by Flow Cytometry

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Compound of Interest

Compound Name: BAY 1135626

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Introduction

C4.4A, also known as Ly6/PLAUR domain-containing protein 3 (LYPD3), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[1][2][3] Its expression is observed in various solid tumors, and elevated levels are often correlated with poor prognosis. [1] C4.4A is implicated in key cancer progression pathways, including cell adhesion, migration, and invasion.[1] This document provides a detailed protocol for the analysis of C4.4A expression on the cell surface using flow cytometry, a powerful technique for single-cell analysis.

Quantitative Data Summary

The following tables represent typical data that can be obtained from a flow cytometry experiment analyzing C4.4A expression on different cell lines.

Table 1: C4.4A Expression on Various Cancer Cell Lines

Cell Line	Cancer Type	Percentage of C4.4A Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Panc-1	Pancreatic Adenocarcinoma	85.2 ± 4.1	12,345 ± 987
AsPC-1	Pancreatic Adenocarcinoma	92.5 ± 3.5	15,678 ± 1,234
A549	Non-Small Cell Lung Carcinoma	65.7 ± 5.8	8,765 ± 789
MCF-7	Breast Cancer	10.3 ± 2.1	1,543 ± 231
Jurkat	T-cell Leukemia	< 1.0	Not significant

Table 2: Antibody Titration for Anti-C4.4A-PE Conjugate

Antibody Dilution	Percentage of Positive Cells (%)	Mean Fluorescence Intensity (MFI)	Signal-to-Noise Ratio
1:50	91.8	16,012	150
1:100	92.1	15,890	180
1:200	91.5	14,532	175
1:400	88.7	11,076	120
1:800	75.4	6,789	65

Experimental Protocols

This section details the necessary steps for preparing cells, staining for C4.4A, and analyzing the data using a flow cytometer.

Materials and Reagents

- Primary Antibody: Fluorochrome-conjugated anti-human C4.4A/LYPD3 antibody (e.g., PE-conjugated). The choice of fluorochrome should be compatible with the available lasers and

filters on the flow cytometer.

- Isotype Control: Fluorochrome-conjugated isotype control corresponding to the host species and immunoglobulin class of the primary antibody.
- Cell Lines: Positive and negative control cell lines for C4.4A expression.
- Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
- Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.
- Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

Cell Preparation

- Harvesting Cells:
 - For suspension cells, gently pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
 - For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity. Avoid harsh enzymatic treatments like trypsin if possible.
- Washing: Wash the cells twice with cold staining buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.
- Cell Counting and Resuspension: Resuspend the cell pellet in cold staining buffer and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL in staining buffer.

Staining Protocol

- Aliquot Cells: Aliquot 100 μ L of the cell suspension (containing 1×10^5 cells) into individual flow cytometry tubes.

- **Fc Receptor Blocking (Optional but Recommended):** To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
- **Primary Antibody Incubation:** Add the predetermined optimal concentration of the fluorochrome-conjugated anti-C4.4A antibody to the designated tubes. Add the corresponding isotype control to a separate tube.
- **Incubation:** Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with 2 mL of cold staining buffer per tube. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
- **Viability Staining:** If a non-fixable viability dye like Propidium Iodide or 7-AAD is used, add it to the cells just before analysis according to the manufacturer's instructions. If a fixable viability dye is used, it should be applied before the primary antibody staining step.
- **Resuspension for Analysis:** Resuspend the cell pellet in 300-500 µL of staining buffer.
- **Data Acquisition:** Analyze the samples on a flow cytometer as soon as possible. Keep the samples on ice and protected from light until acquisition.

Data Analysis

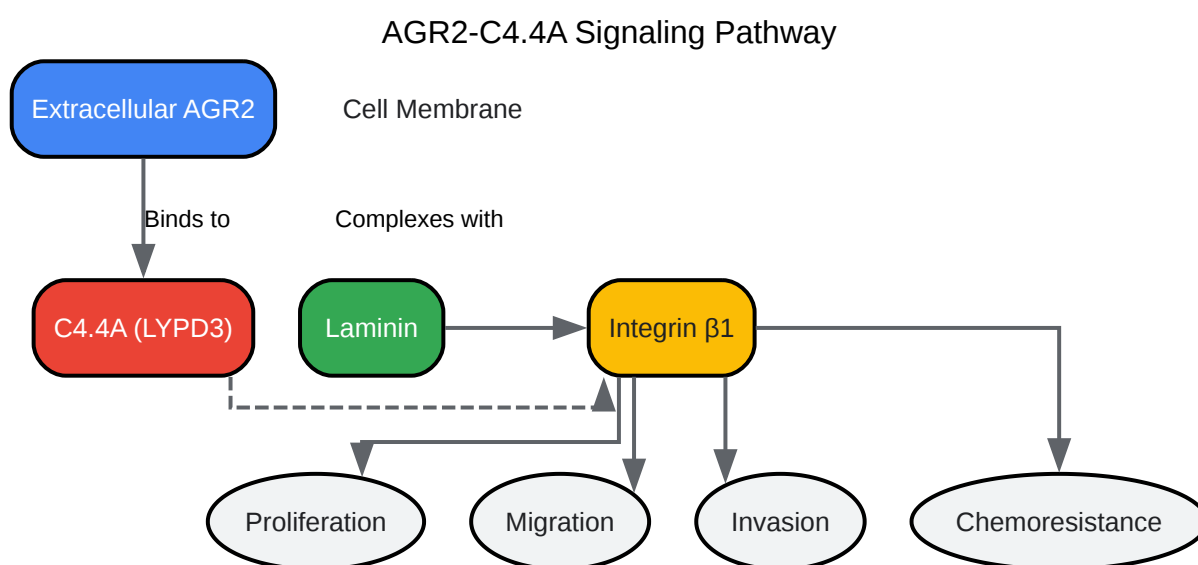
- **Gating Strategy:**
 - Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
 - Create a singlet gate to exclude cell doublets and aggregates.
 - If a viability dye is used, gate on the live cell population.
- **C4.4A Expression Analysis:**
 - Create a histogram or a dot plot to visualize the fluorescence intensity of the C4.4A staining.
 - Set a gate for positive C4.4A expression based on the isotype control or unstained cells.

- Determine the percentage of C4.4A positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.

Visualizations

C4.4A Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving C4.4A and its interaction with Anterior Gradient 2 (AGR2) in promoting cancer cell progression.



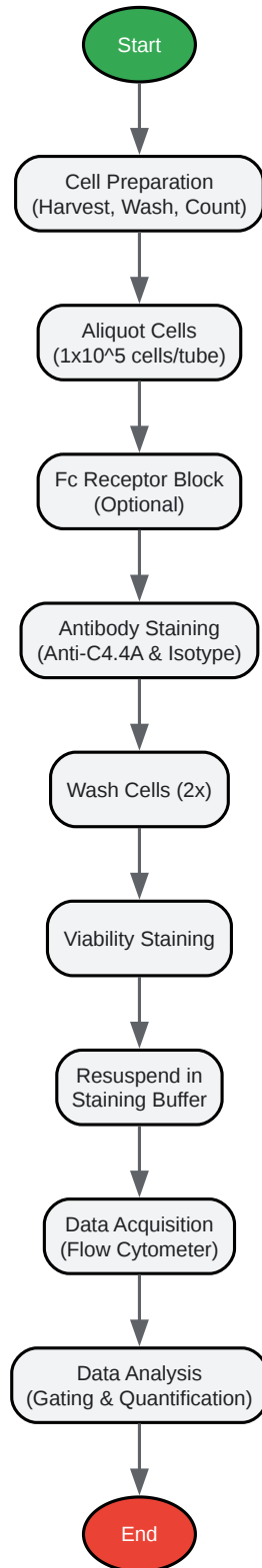
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Caption: AGR2-C4.4A signaling cascade in cancer.

Experimental Workflow

The diagram below outlines the key steps in the flow cytometry protocol for C4.4A expression analysis.

Flow Cytometry Workflow for C4.4A Analysis



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Caption: C4.4A flow cytometry experimental workflow.

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- To cite this document: BenchChem. [Application Notes and Protocols for C4.4A Expression Analysis by Flow Cytometry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8359893/docs#application-notes-and-protocols-for-c4-4a-expression-analysis-by-flow-cytometry>]

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